molecular formula C34H31CuN4Na3O6 B12428789 Chlorophyllin (sodium copper salt)

Chlorophyllin (sodium copper salt)

Cat. No.: B12428789
M. Wt: 724.1 g/mol
InChI Key: HWDGVJUIHRPKFR-UHFFFAOYSA-I
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Description

Historical Context and Discovery of Chlorophyllin Derivatives

The scientific exploration of chlorophyllin derivatives originated in early 20th-century investigations into chlorophyll’s structure. Richard Willstätter’s groundbreaking work on chlorophyll, for which he received the 1915 Nobel Prize in Chemistry, revealed magnesium as an integral component of the chlorophyll molecule. His research demonstrated that magnesium binds to the porphyrin ring in a manner analogous to iron in hemoglobin, a discovery that laid the foundation for later derivatization efforts.

Chlorophyllin emerged as a stabilized variant following the realization that natural chlorophyll degrades rapidly under acidic conditions due to magnesium loss. In the 1940s, researchers developed sodium copper chlorophyllin by replacing magnesium with copper and introducing sodium groups to enhance water solubility. This modification addressed stability issues while retaining the chromophoric properties of the parent molecule. Early commercial applications capitalized on its odor-neutralizing effects, though many mid-20th-century medical claims were later debunked as overstated.

Table 1: Key Milestones in Chlorophyllin Development

Year Development Significance
1915 Willstätter’s chlorophyll structure elucidation Confirmed magnesium’s role in chlorophyll
1940s Sodium copper chlorophyllin synthesis Created stable, water-soluble derivative
1950s Commercial use in consumer products Highlighted early industrial applications
2020s Advanced applications in 3D printing Expanded utility in materials science

Structural Relationship to Natural Chlorophylls

Sodium copper chlorophyllin retains the fundamental porphyrin architecture of natural chlorophylls but features critical modifications:

  • Central Metal Replacement : Magnesium in chlorophyll $$a$$ ($$C{55}H{72}O5N4Mg$$) is substituted with copper, forming a more stable metal complex resistant to demetallization.
  • Saponification-Induced Changes : Alkaline hydrolysis removes the phytol tail and methyl groups, generating carboxyl groups that improve water solubility.
  • Sodium Salt Formation : Carboxylic acid groups are neutralized with sodium ions, yielding the final sodium copper chlorophyllin ($$C{34}H{31}CuN4Na3O_6$$).

Table 2: Structural Comparison of Chlorophyll $$a$$ vs. Sodium Copper Chlorophyllin

Feature Chlorophyll $$a$$ Sodium Copper Chlorophyllin
Formula $$C{55}H{72}O5N4Mg$$ $$C{34}H{31}CuN4Na3O_6$$
Central Atom Magnesium Copper
Solubility Lipid-soluble Water-soluble
Stability Acid-labile Acid-resistant
Chromophore Intact porphyrin Modified with carboxyl groups

The structural alterations enable sodium copper chlorophyllin to maintain light-absorption capabilities while acquiring novel physicochemical properties. Fourier-transform infrared spectroscopy studies confirm retained conjugated double bond systems responsible for its green coloration. X-ray crystallography reveals a square-planar copper coordination geometry within the porphyrin core, contrasting with magnesium’s octahedral configuration in native chlorophyll.

Properties

Molecular Formula

C34H31CuN4Na3O6

Molecular Weight

724.1 g/mol

IUPAC Name

copper;trisodium;18-(2-carboxylatoethyl)-20-(carboxylatomethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18-dihydroporphyrin-21,23-diide-2-carboxylate

InChI

InChI=1S/C34H36N4O6.Cu.3Na/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;;;;/h7,12-14,17,21H,1,8-11H2,2-6H3,(H5,35,36,37,38,39,40,41,42,43,44);;;;/q;+2;3*+1/p-5

InChI Key

HWDGVJUIHRPKFR-UHFFFAOYSA-I

Canonical SMILES

CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C(=C4C(C(C(=N4)C=C5C(=C(C(=C2)[N-]5)C=C)C)C)CCC(=O)[O-])CC(=O)[O-])C(=O)[O-])C)C.[Na+].[Na+].[Na+].[Cu+2]

Origin of Product

United States

Preparation Methods

Traditional Saponification and Copper Substitution Method

The conventional approach to synthesizing sodium copper chlorophyllin involves saponification of chlorophyll-rich raw materials followed by copper incorporation. A representative method from CN113754671A outlines the following steps:

(1) Saponification:
Chlorophyll thick paste (344.8 g, color value $$E^{1\%}{1cm} = 22.7$$) is mixed with a 3.5% NaOH aqueous solution (3 bed volumes, BV) and stirred at 200 RPM for 6 hours at 55°C. Post-saponification, the mixture achieves a color value of $$E^{1\%}{1cm} = 40.0$$ and moisture-adjusted weight of 1,209.52 g.

(2) Copper Substitution:
The saponified paste is diluted with water, centrifuged, and treated with anhydrous copper sulfate (5% of crude paste mass) dissolved in 5 BV water. The solution is stirred at 250 RPM for 2 hours at 55°C, yielding a copper-chlorophyll complex with $$E^{1\%}_{1cm} = 13.3$$.

(3) Purification:
The copper complex is acidified to pH 1–2 using HCl, filtered, and washed with acetone to remove lipids. Subsequent treatment with 120# gasoline dissolves non-polar impurities, followed by crystallization with NaOH in ethanol to yield the final product.

Key Data:

  • Yield: 4.63% (dry weight basis).
  • Purity: Color value increases from 22.7 to 40.0 post-saponification.

Solid-Liquid Separation and Industrial-Scale Synthesis

CN102311441A introduces a scalable method emphasizing solid-liquid separation to enhance efficiency:

(1) Saponification and Acetone Washing:
Chlorophyll paste is saponified with NaOH (pH 12–14) at 50°C for 60–90 minutes. Acetone (3–5 times the paste weight) is added to precipitate saponified solids, which are filtered and washed repeatedly with acetone to remove residual lipids.

(2) Copper Crystallization:
The saponified solid is dissolved in water, and CuSO₄ (3–4% of paste mass) is added. After 30 minutes at 50°C, the solution is acidified to pH 1–2, precipitating copper chlorophyllin acid. This is purified via acetone and gasoline washes, yielding 50–60 kg of product from 500 kg of raw paste.

Advantages:

  • Cost Reduction: 30% lower equipment investment due to simplified separation.
  • Yield Increase: >5% higher yield compared to liquid-liquid methods.

Comparative Analysis of Preparation Methods

The table below contrasts traditional and solid-liquid separation methods:

Parameter Traditional Method Solid-Liquid Method
Scale Laboratory (344.8 g paste) Industrial (500 kg paste)
Saponification Time 6 hours 1–1.5 hours
Copper Source CuSO₄ (5% w/w) CuSO₄ (3–4% w/w)
Solvent Use High (acetone, gasoline) Reduced (3–5x acetone)
Yield 4.63% 10–12% (relative to paste)
Key Advantage High color value Scalability and cost efficiency

Critical Parameters Influencing Synthesis Efficiency

(1) Temperature and pH Control:

  • Saponification at 50–55°C optimizes chlorophyll breakdown without degrading thermally labile components.
  • Acidification to pH 1–2 during copper crystallization ensures complete precipitation of copper chlorophyllin acid.

(2) Copper Salt Ratio:
Exceeding 5% CuSO₄ (w/w) leads to copper oversaturation, reducing product purity.

(3) Stirring Speed:
High-speed stirring (200–250 RPM) during saponification enhances NaOH-chlorophyll interaction, improving conversion rates.

Advancements in Purification Techniques

Modern methods prioritize solvent efficiency and purity:

(1) Acetone-Gasoline Fractionation:
Sequential washes with acetone and 120# gasoline remove 90% of non-polar impurities, increasing product purity to >95%.

(2) Crystallization Optimization: Adjusting ethanol concentration during NaOH-mediated crystallization minimizes residual solvents, yielding a free-flowing powder.

Chemical Reactions Analysis

Chlorophyllin sodium copper salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chlorophyllin sodium copper salt, also known as sodium copper chlorophyllin, is a water-soluble derivative of chlorophyll that is used in a variety of applications, including as a colorant in food, cosmetics, and pharmaceuticals . It possesses antioxidant, anti-inflammatory, and antibacterial properties .

Applications

Chlorophyllin sodium copper salt is utilized across various sectors for its versatile properties .

Food Industry

Chlorophyllin sodium copper salt is used as a natural colorant in food products, offering a safe alternative to synthetic dyes and enhancing the visual appeal of food .

Health Supplements

It is incorporated into dietary supplements because of its antioxidant properties, which help combat oxidative stress and support overall health .

Cosmetics

The compound is employed in skincare products for its potential skin-soothing and anti-inflammatory effects, making it a popular choice for natural beauty formulations . Topical application of sodium copper chlorophyllin complex has demonstrated a reduction in facial redness, decreased pore size, and improved skin texture .

Pharmaceuticals

Chlorophyllin sodium copper salt is being investigated for potential therapeutic benefits, including wound healing and detoxification, which could be helpful in the development of new treatments .

Research Applications

It is used in studies related to chlorophyll and its derivatives, providing insights into plant-based compounds and their health benefits, which can guide future innovations . Chlorophyllin sodium copper salt is also a coloring agent used in spectrophotometric determination of other compounds .

Case Studies and Research Findings

  • Acne Treatment: A pilot study assessed the effect of topical sodium copper chlorophyllin complex on mild-to-moderate acne with large, visible pores. The study involved applying a topical gel containing a liposomal dispersion of sodium copper chlorophyllin complex to the facial areas each morning and evening after cleansing the skin over a three-week period. The study demonstrated that topical sodium copper chlorophyllin complex was clinically effective and well tolerated for the treatment of mild-to-moderate acne and large, visible pores when used for 3 weeks .
  • Photoaging Repair: Sodium copper chlorophyllin complex has been used topically to aid in wound healing. A pilot study demonstrated that sodium copper chlorophyllin complex was clinically effective and well tolerated for the treatment of mild-to-moderate photodamage and solar lentigines when used for 8 weeks .
  • Antimicrobial Activity: A study immobilized sodium copper chlorophyllin onto Hippospongia communis marine demosponge skeleton and found that the resulting hybrid material exhibited antimicrobial activity against the gram-positive bacterium Staphylococcus aureus .

Safety and Regulations

Chlorophyllin-copper complex, sodium is an approved color additive by the FDA .

Chemical Information

Comparison with Similar Compounds

Key Properties

  • Solubility : Water-soluble due to sodium ions .
  • Stability: Resists degradation under normal conditions but sensitive to extreme light/heat .
  • Optical Properties : Absorbs light strongly at 405 nm and 630 nm, useful for sensor calibration .

Comparison with Similar Compounds

Chlorophyll a and b

Property Chlorophyllin (SCC) Chlorophyll a / b
Central Atom Copper (Cu) Magnesium (Mg)
Solubility Water-soluble Lipid-soluble
Molecular Formula C₃₄H₃₁CuN₄Na₃O₆ (SCC) C₅₅H₇₂MgN₄O₅ (Chl a)
Stability High (resists oxidation) Low (prone to photodegradation)
Applications Food, medicine, cosmetics, sensors Photosynthesis, limited industrial use

Key Differences :

  • SCC’s water solubility and stability broaden its utility in pharmaceuticals and food, whereas chlorophyll’s lipid solubility restricts it to natural photosynthetic roles .
  • SCC’s copper center enhances antioxidant and catalytic properties, unlike Mg in chlorophyll .

Other Chlorophyll Derivatives

Sodium Iron Chlorophyllin and Sodium Zinc Chlorophyllin

  • Central Atom : Iron (Fe) or Zinc (Zn) instead of Cu.
  • Properties :
    • Fe derivatives may exhibit distinct redox properties.
    • Zn derivatives could differ in chelation efficiency .
  • Applications: Limited data, but inferred to vary in bioavailability and therapeutic effects compared to SCC.

Copper-Based Compounds

Copper Content and Bioactivity

  • SCC’s antimutagenic efficacy correlates with copper content. In Drosophila studies, SCC with 5.4% Cu inhibited 49% of gamma-ray-induced DNA damage, versus 2% inhibition with 3.7% Cu .
  • Comparison with Copper Salts : SCC’s porphyrin structure enables targeted antioxidant effects, unlike generic copper salts .

Pharmacokinetics and Bioavailability

Compound Absorption Tissue Accumulation
SCC (Copper Chlorin e4) Rapid absorption in serum, liver, kidneys Detected in heart, liver, skin
SCC (Copper Chlorin e6) Not absorbed; excreted in feces Undetectable in tissues

Implication : Structural differences (e4 vs. e6) dictate bioavailability, influencing therapeutic dosing .

Antimutagenic vs. Tumor-Promoting Effects

  • Antimutagenic: SCC reduces DNA damage in Drosophila and inhibits aflatoxin-induced carcinogenesis .
  • Tumor Promotion : Paradoxically, SCC increased colorectal tumor incidence in rats exposed to DMH, highlighting context-dependent effects .

Hyaluronidase Inhibition

  • SCC Components : Disodium copper isochlorin e4 inhibits hyaluronidase at 10 µg/mL , critical for anti-aging cosmetics .

Data Tables

Table 1: Molecular Comparison of SCC and Chlorophyll

Compound Molecular Formula Central Atom Oxygen Atoms
SCC (Chlorophyllin b analog) C₃₄H₃₁CuN₄Na₃O₆ Cu 6
Chlorophyll a C₅₅H₇₂MgN₄O₅ Mg 5

Table 2: Copper Content and Antimutagenic Efficacy

SCC Type Cu Content Inhibition of DNA Damage
SCC-5.4 5.4% 49%
SCC-3.7 3.7% 2%

Table 3: Topical Application Concentrations

Application Concentration Outcome
Acne Treatment 0.1% Significant reduction in lesions
Photodamage 0.066% Improved skin texture and pigmentation

Biological Activity

Chlorophyllin, specifically the sodium copper salt (SCC), is a semi-synthetic derivative of chlorophyll that has garnered attention for its diverse biological activities. This article explores the biological activity of sodium copper chlorophyllin, focusing on its antioxidant, anti-inflammatory, and potential therapeutic applications, particularly in dermatology and oncology.

Overview of Chlorophyllin

Chlorophyllin is created by replacing the central magnesium atom of chlorophyll with copper or other metals, resulting in a water-soluble compound. Sodium copper chlorophyllin is the most studied variant and is recognized for its stability and bioactivity. Its structure consists of a macrocyclic molecule with four pyrrole rings connected by methylene bridges, which facilitates its interaction with various biological systems .

Antioxidant Properties

Chlorophyllin exhibits significant antioxidant activity, which helps to neutralize free radicals and reduce oxidative stress. This property is vital for protecting cells from damage associated with aging and environmental stressors. Studies have shown that chlorophyllin can scavenge reactive oxygen species (ROS) and enhance the body's natural antioxidant defenses .

Anticancer Effects

Research indicates that sodium copper chlorophyllin may possess anticancer properties by inhibiting the initiation and promotion stages of carcinogenesis. It has been shown to form complexes with carcinogenic compounds, potentially reducing their bioavailability and harmful effects . In vitro studies have demonstrated that chlorophyllin can suppress mutagenic activity and enhance detoxification processes within cells .

Wound Healing and Skin Repair

Chlorophyllin has been utilized in dermatological applications due to its wound healing properties. A pilot study assessed its efficacy in repairing photoaged skin by measuring biomarkers indicative of skin health. Results indicated that topical application of sodium copper chlorophyllin significantly improved skin texture and reduced fine lines over an 8-week period . The compound’s ability to inhibit hyaluronidase activity contributes to maintaining hyaluronic acid levels in the skin, which is crucial for hydration and elasticity .

Case Studies

  • Topical Application in Photoaged Skin : A clinical trial involved ten subjects applying a gel containing 0.066% sodium copper chlorophyllin twice daily. After 8 weeks, significant improvements were observed in skin hydration and reduction of wrinkles, indicating its potential as an effective anti-aging treatment .
  • Hyaluronidase Inhibition : A study evaluated various formulations of sodium copper chlorophyllin for their ability to inhibit hyaluronidase, an enzyme that breaks down hyaluronic acid. The results showed that SCC formulations exhibited potent inhibitory activity, supporting their use in anti-aging cosmeceuticals .

Data Table: Biological Activities of Sodium Copper Chlorophyllin

Activity Description Study Reference
AntioxidantScavenges free radicals; reduces oxidative stress
AnticancerInhibits carcinogenesis; forms complexes with carcinogens
Wound HealingPromotes skin repair; enhances collagen synthesis
Hyaluronidase InhibitionMaintains hyaluronic acid levels; improves skin hydration

Q & A

Q. What analytical methods are recommended for identifying and quantifying sodium copper chlorophyllin (SCC) derivatives in complex mixtures?

High-resolution mass spectrometry (HRMS) coupled with HPLC-ESI-QTOF-MS/MS is the gold standard for structural elucidation of SCC derivatives. This method enables untargeted analysis via isotope cluster filtering and UV-visible spectral matching to differentiate isomers (e.g., Cu-rhoding7 vs. Cu-purpurin7a). For quantification, use radical cation ([M]●+) signals in MS2 spectra, as these ions dominate for copper chlorins like Cu-chlorin e6 and e4 due to resonance stabilization .

Q. How does the synthesis process of SCC influence its structural heterogeneity?

SCC is synthesized via saponification of plant-derived chlorophyll, followed by copper substitution (Mg²⁺ → Cu²⁺) and neutralization with NaOH/KOH. Incomplete saponification or chelation leads to byproducts such as Cu-pheophorbide and Cu-pyropheophorbide. Key variables include reaction time, pH, and temperature, which affect the degree of ester hydrolysis and metalation efficiency. Structural heterogeneity can be minimized by optimizing these parameters .

Q. What factors determine the stability of SCC in aqueous solutions?

Stability is influenced by:

  • Light exposure : UV radiation degrades chlorin rings; store solutions in amber glass.
  • pH : Neutral to slightly alkaline conditions (pH 7–9) prevent demetalation.
  • Ionic strength : High sodium content stabilizes via electrostatic interactions with carboxyl groups .

Q. How can researchers validate the purity of commercial SCC batches?

Use a combination of:

  • Atomic absorption spectroscopy (AAS) to quantify total copper (expected range: 4–6% w/w).
  • Fluorescence assays to detect non-chelated chlorophyll derivatives.
  • HPLC-MS/MS to profile major components (e.g., trisodium Cu-chlorin e6 and disodium Cu-chlorin e4) and flag impurities like ionized Cu²⁺ (<0.25% w/w) .

Advanced Research Questions

Q. How do computational models (e.g., DFT) predict the thermodynamic stability of SCC derivatives?

Density functional theory (DFT) calculates molecular descriptors (HOMO-LUMO gaps, Coulson charges) to evaluate copper insertion energetics. For example, ΔG values indicate that Cu-chlorine⁴⁺ is more stable than Cu-pheophorbide due to enhanced resonance in the tetrapyrrole ring. Sodium adducts further stabilize SCC via charge delocalization. These models guide synthetic prioritization of kinetically stable derivatives .

Q. What experimental challenges arise in studying SCC biodistribution and bioaccumulation?

  • Low absorption : Free carboxyl groups hinder intestinal uptake; esterification improves lipophilicity (e.g., reduced chlorophyllin derivatives).
  • Tissue-specific retention : Cu-chlorin e4 accumulates in liver/kidneys, while Cu-chlorine6 is undetectable post-ingestion. Use radiolabeled SCC and HPLC-fluorescence detection to track tissue distribution .

Q. How can conflicting data on SCC’s anti-mutagenic vs. pro-carcinogenic effects be resolved?

Contradictions arise from:

  • Dose dependency : Chemopreventive effects dominate at low doses (e.g., 10 mg/kg in rats), while high doses may promote oxidative stress.
  • Matrix effects : Crude plant extracts (with co-factors like polyphenols) show stronger anti-mutagenicity than isolated SCC.
  • Experimental models : In vitro assays often overlook metabolic activation; use ex vivo models with hepatic S9 fractions for relevance .

Q. What methodologies optimize SCC’s use in optical device calibration for chlorophyll sensing?

  • Standard curve preparation : Dissolve SCC in distilled water (2 mg/150 mL) to mimic chlorophyll-a/b spectra.
  • Cross-validation : Compare SCC’s absorbance (λmax ~405 nm and 630 nm) with acetone-extracted chlorophyll using consumer-grade cameras or spectrophotometers.
  • Error reduction : Centrifuge SCC solutions to remove particulates causing light scattering .

Q. How does SCC’s molluscicidal activity depend on environmental variables?

  • Sunlight exposure : LC50 decreases from 150 mg/L (dark) to 50 mg/L (9-hour sunlight) due to photodynamic ROS generation.
  • pH : Activity peaks at pH 8–9, aligning with SCC’s stability range.
  • Ionic competition : Ca²⁺/Mg²⁺ in hard water reduce efficacy by displacing Cu²⁺; pre-treat water with chelators like EDTA .

Data Contradiction Analysis

Q. Why do studies report divergent HOMO-LUMO energy gaps for SCC derivatives?

Discrepancies stem from:

  • Derivative-specific behavior : Sodium adducts (e.g., 173-ethyl-(k)Cu-chlorine⁴ sodium salt) exhibit lower gaps (kinetic stability) vs. non-adducted Cu-chlorins.
  • Methodological variability : Gas-phase DFT vs. solvent-inclusive models yield different charge distributions. Standardize computational parameters (e.g., solvent:water, basis set:B3LYP/6-311+G*) for comparability .

Methodological Recommendations

  • Structural isomer discrimination : Combine MS/MS product ion analysis (e.g., m/z 510.1115 for Cu-rhoding7) with in silico fragmentation tools .
  • Batch consistency : Use USP guidelines for copper content validation (AAS) and impurity profiling .
  • In vivo dosing : Administer SCC intraperitoneally (1–5 mg/kg) for biodistribution studies to bypass poor oral absorption .

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